Potassium 2,3,4,5-tetrafluorobenzoate

Description

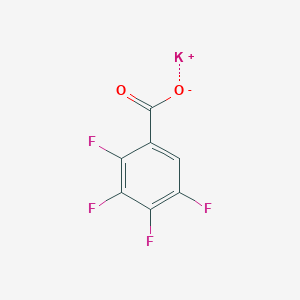

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;2,3,4,5-tetrafluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F4O2.K/c8-3-1-2(7(12)13)4(9)6(11)5(3)10;/h1H,(H,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGTQADIZSHAYMV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)F)C(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF4KO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Potassium 2,3,4,5 Tetrafluorobenzoate

Precursor Synthesis and Derivatization Routes to 2,3,4,5-Tetrafluorobenzoic Acid

A prevalent and extensively studied route for the synthesis of 2,3,4,5-tetrafluorobenzoic acid commences with tetrachlorophthalic anhydride (B1165640). google.comgoogle.com This multi-step process involves a sequence of reactions, including imidization, fluorination, hydrolysis, and finally, decarboxylation. google.com

The initial step involves the condensation of tetrachlorophthalic anhydride with an amine, typically aniline, in a solvent such as acetic acid to form N-phenyl-3,4,5,6-tetrachlorophthalimide. googleapis.comchemicalbook.com This is followed by a crucial fluorination step, where the chlorine atoms are substituted with fluorine. This is often achieved using potassium fluoride (B91410) in an aprotic polar solvent like dimethylformamide (DMF). googleapis.com

An alternative precursor route involves the decarboxylation of 3,4,5,6-tetrafluorophthalic acid. koreascience.kr This method is more direct, though the starting material itself can be challenging to synthesize. The decarboxylation is typically carried out by heating the tetrafluorophthalic acid in a high-boiling solvent.

Direct Synthesis and Salt Formation Techniques

The direct synthesis of 2,3,4,5-tetrafluorobenzoic acid is most commonly achieved through the selective decarboxylation of 3,4,5,6-tetrafluorophthalic acid. This process involves heating the starting material, which results in the loss of one of the two carboxylic acid groups as carbon dioxide. The reaction is typically performed in a polar, aprotic solvent at elevated temperatures, ranging from 90 to 140°C. koreascience.kr

Once 2,3,4,5-tetrafluorobenzoic acid has been synthesized and purified, the formation of its potassium salt, Potassium 2,3,4,5-tetrafluorobenzoate, is a straightforward acid-base neutralization reaction. This can be achieved by reacting the 2,3,4,5-tetrafluorobenzoic acid with a suitable potassium base, such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K2CO3).

In a typical laboratory-scale procedure, the 2,3,4,5-tetrafluorobenzoic acid would be dissolved in an appropriate solvent, such as water or an alcohol. A stoichiometric amount of the potassium base, also dissolved in a suitable solvent, is then added. The reaction mixture is stirred to ensure complete neutralization. The resulting salt, Potassium 2,3,4,5-tetrafluorobenzoate, can then be isolated by removal of the solvent, often through evaporation under reduced pressure. The purity of the final salt can be further enhanced by recrystallization from an appropriate solvent system.

Optimization of Synthetic Pathways and Yields

Significant research efforts have been directed towards optimizing the synthetic pathways to 2,3,4,5-tetrafluorobenzoic acid to enhance yields and improve reaction efficiency. These optimizations have primarily focused on the influence of solvents and additives, as well as the exploration of various catalyst systems.

Influence of Solvents and Additives on Reaction Efficiency

The choice of solvent plays a critical role in the efficiency of the synthesis of 2,3,4,5-tetrafluorobenzoic acid. In the multi-step synthesis from tetrachlorophthalic anhydride, solvents such as acetic acid are used for the initial imidization step. google.com For the fluorination step, aprotic polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N,N-dimethylacetamide are preferred. googleapis.com

In the decarboxylation of tetrafluorophthalic acid, polar aprotic solvents are also favored. One study demonstrated that using tri-n-butylamine as a solvent for the decarboxylation not only facilitates the reaction but also avoids the use of more toxic solvents like methylbenzene. chemicalbook.com The use of aqueous media for the decarboxylation of 3,4,5,6-tetrafluorophthalic acid has also been explored, with the reaction being carried out at temperatures between 100°C and 220°C. koreascience.kr The pH of the aqueous medium is a critical parameter in this process, with a range of 0.7 to 2.2 being optimal. koreascience.kr

The addition of certain compounds can also influence reaction efficiency. For instance, in the hydrolysis step of the multi-step synthesis, the addition of surfactants has been shown to decrease the reaction time and increase the yield. google.com

| Synthetic Step | Solvent/Additive | Effect on Reaction |

|---|---|---|

| Imidization | Acetic Acid | Effective solvent for the condensation of tetrachlorophthalic anhydride and aniline. google.com |

| Fluorination | Dimethylformamide (DMF) | Aprotic polar solvent that facilitates the fluorine-for-chlorine exchange. googleapis.com |

| Decarboxylation | Tri-n-butylamine | Serves as a solvent and avoids the use of more toxic alternatives. chemicalbook.com |

| Decarboxylation | Aqueous Medium (pH 0.7-2.2) | Allows for the reaction to be carried out in water at elevated temperatures. koreascience.kr |

| Hydrolysis | Surfactants | Decreases reaction time and increases yield. google.com |

Exploration of Catalyst Systems and Loadings

In the decarboxylation of 3,4,5,6-tetrafluorophthalic acid, various catalysts have been investigated. These include hydroxides, carbonates, bicarbonates, sulfates, organic acid salts, and fluorides of ammonia, alkali metals, and alkaline earth metals. koreascience.kr One patented method describes the use of tri-n-butylammonium trifluoromethanesulfonate (B1224126) as a catalyst in an aqueous medium, achieving yields of up to 93.5% under optimized conditions. The molar ratio of the tetrafluorophthalic acid to the catalyst was found to be a key parameter, with a ratio of 1:0.05 providing a high yield.

| Synthetic Step | Catalyst System | Catalyst Loading | Observed Yield |

|---|---|---|---|

| Imidization | Hexadecyltrimethylammonium bromide | Not specified | 98.2% google.com |

| Fluorination | Tetrabutylammonium (B224687) bromide | 4% based on the mass of N-phenyl-tetrachlorophthalimide google.com | 81.3% google.com |

| Decarboxylation | Tri-n-butylammonium trifluoromethanesulfonate | 1:0.05 (Substrate:Catalyst molar ratio) | 93.5% |

| Decarboxylation | Calcium sulfate (B86663) dihydrate | 0.315 mole per 150g of substrate koreascience.kr | 86.4% koreascience.kr |

| Decarboxylation | Ammonium sulfate | 0.220 mole per 150g of substrate koreascience.kr | 85.8% koreascience.kr |

Reactivity and Mechanistic Investigations of Potassium 2,3,4,5 Tetrafluorobenzoate

Decarboxylative Cross-Coupling Reactions

Decarboxylative cross-coupling reactions involving potassium 2,3,4,5-tetrafluorobenzoate serve as a powerful tool for the synthesis of polyfluorobiaryls, which are important structural motifs in pharmaceuticals and materials science. rsc.org These transformations can be facilitated by transition metals or, in some cases, proceed under metal-free conditions.

Transition Metal-Catalyzed Processes (e.g., Copper(I), Palladium)

Transition metal catalysis is a cornerstone of modern synthetic chemistry, and both copper and palladium complexes have proven effective in promoting the decarboxylative coupling of polyfluorobenzoates.

Copper(I)-Catalyzed Reactions: Copper(I) catalysts, often in conjunction with ligands like 1,10-phenanthroline, facilitate the cross-coupling of potassium polyfluorobenzoates with aryl iodides and bromides. rsc.orgnih.gov Heterogeneous copper(I) complexes, such as those immobilized on MCM-41 supports, have been developed to enable catalyst recovery and recycling without significant loss of activity. rsc.org These reactions are typically carried out in solvents like diglyme (B29089) or DMAc at elevated temperatures (130-160 °C) and can accommodate a wide range of aryl halides, including those with both electron-donating and electron-withdrawing substituents, to produce polyfluorobiaryls in good to excellent yields. rsc.org In the copper-catalyzed mechanism, the rate-limiting step is typically the oxidative addition of the aryl halide to the copper center. nih.govacs.org

Palladium-Catalyzed Reactions: Palladium catalysts offer a complementary approach, successfully coupling potassium polyfluorobenzoates with aryl bromides, chlorides, and triflates. nih.govacs.org A key finding in palladium-catalyzed systems is the crucial role of the solvent, with diglyme being particularly effective. acs.org The choice of ligand is also important; for instance, tricyclohexylphosphine (B42057) (PCy₃) is a commonly used ligand. acs.org Unlike the copper-catalyzed versions, the rate-limiting step in the palladium-catalyzed pathway is the decarboxylation of the polyfluorobenzoate. nih.govacs.org The reaction tolerates a variety of functional groups on the aryl halide partner. acs.org However, studies have shown that the presence of at least two ortho-fluorine atoms on the benzoate (B1203000) is critical for a successful reaction. acs.orglookchem.com When 2,3,4,5-tetrafluorobenzoate was employed in a palladium-catalyzed decarbonylative and decarboxylative coupling with an acyl chloride, no desired product was observed, highlighting the specific structural requirements for reactivity. lookchem.com

| Entry | Aryl Halide | Pd Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-Methoxy-bromobenzene | Pd(OAc)₂ | P(Cy)₃ | Diglyme | 85 |

| 2 | 4-Methoxy-chlorobenzene | Pd(OAc)₂ | P(Cy)₃ | Diglyme | 82 |

Transition Metal-Free Methodologies

While transition metals are highly effective, the development of metal-free alternatives is a growing area of research, driven by cost and sustainability goals. Transition-metal-free decarboxylative reactions often leverage the inherent reactivity of the carboxylic acid salt under specific conditions to generate reactive intermediates. nih.gov These methods can involve thermal decarboxylation to form carbanions, which then participate in subsequent bond-forming steps. nih.gov For instance, a general strategy for the olefination of carboxylic acid salts involves anionic decarboxylation followed by a halogen ion transfer and subsequent elimination, providing a pathway to alkenes without the need for a metal catalyst. nih.gov While not always employing polyfluorobenzoates specifically, these methodologies establish a precedent for the reactivity of carboxylates, suggesting that potassium 2,3,4,5-tetrafluorobenzoate could potentially undergo similar transformations under the right conditions. nih.govnih.gov

Role as a Synthetic Intermediate in Complex Molecule Construction

The parent acid, 2,3,4,5-tetrafluorobenzoic acid, and by extension its potassium salt, is a crucial intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. nbinno.com It is a key building block for the synthesis of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents. nbinno.comresearchgate.net The synthesis of 2,3,4,5-tetrafluorobenzoic acid itself often starts from tetrachlorophthalic anhydride (B1165640) and proceeds through a sequence of imidation, fluorination, hydrolysis, and finally, decarboxylation. nbinno.comresearchgate.net The efficiency of these synthetic routes has been improved through process optimization, such as the use of phase transfer catalysts, which is vital for large-scale industrial production. nbinno.com

Elucidation of Reaction Mechanisms

Understanding the reaction mechanisms is critical for optimizing reaction conditions and expanding the scope of these transformations.

Proposed Radical Pathways

Decarboxylation is a versatile strategy for generating reactive intermediates, including carbanions, carbocations, and radicals. nih.gov While many transition-metal-free decarboxylations proceed through anionic intermediates, radical pathways are also plausible. nih.gov The formation of carbon-centered radicals via decarboxylation, first demonstrated by Kolbe, is a foundational concept. nih.gov In the context of transition-metal-free reactions, pathways involving a single-electron-transfer (SET) to an oxidant can generate radical species that lead to the final product. nih.gov Control experiments using radical traps are often employed to probe for the presence of such radical intermediates. researchgate.net

Coordination Chemistry in Catalysis

Therefore, it is not possible to provide an article section on the "Stereochemical and Regiochemical Studies" of potassium 2,3,4,5-tetrafluorobenzoate with detailed research findings and data tables as requested. Information on related compounds or general reaction mechanisms cannot be substituted, as per the strict adherence to the specified subject matter.

Advanced Materials and Niche Applications Derived from Potassium 2,3,4,5 Tetrafluorobenzoate Scaffolds

Application in Liquid Crystalline Materials Development

The development of novel liquid crystalline materials is driven by the need for specific physical properties, such as thermal stability, mesophase behavior, and dielectric anisotropy. Fluorinated compounds are of particular interest in this field due to the unique characteristics of the fluorine atom.

In the synthesis of new liquid crystalline materials, potassium fluorobenzoate salts can be utilized in cross-coupling reactions to construct the core structures of mesogenic molecules. For instance, Cu(I)-catalyzed decarboxylative cross-coupling reactions between an aromatic iodide and a fluorobenzoate potassium salt have been employed to create perfluorinated para-terphenyl cores. nih.gov These terphenyl units are fundamental building blocks for calamitic (rod-like) liquid crystals. nih.gov

The introduction of fluorine atoms into the molecular structure of a liquid crystal has a profound impact on its mesogenic behavior and the types of phases it forms. The high electronegativity and small van der Waals radius of fluorine lead to several key effects:

Polarity and Dipole Moment: Fluorine substitution significantly alters the molecular dipole moment, which in turn influences the dielectric anisotropy of the liquid crystal—a critical parameter for display applications. mdpi.comnih.gov The strategic placement of fluorine atoms can enhance the molecular polarity, which can favor the formation of specific mesophases. mdpi.com

The table below summarizes the general influence of fluorination on the properties of liquid crystalline materials.

| Property | Effect of Fluorination | Rationale |

| Dielectric Anisotropy | Can be increased or decreased depending on the position of fluorine substitution. | Alteration of the molecular dipole moment. mdpi.comnih.gov |

| Mesophase Stability | Can stabilize or destabilize nematic, smectic, or columnar phases. | Modification of intermolecular forces and molecular packing. mdpi.comtandfonline.com |

| Clearing Point | Can be increased or decreased. | Changes in molecular polarity and intermolecular interactions. acs.org |

| Viscosity | Generally, fluorination can lead to lower viscosity. | Weakened intermolecular forces. |

Utility in Organic-Inorganic Hybrid Dielectric Systems

Organic-inorganic hybrid materials are a promising class of dielectrics that combine the processability and flexibility of polymers with the high dielectric constant (high-k) of inorganic nanoparticles. mdpi.comrsc.org Fluorinated compounds can play a crucial role in the formulation of these hybrid systems.

Furthermore, the incorporation of fluorine into the polymer matrix itself can lower the dielectric constant of the organic phase, which can be advantageous in certain applications. researchgate.net The addition of potassium fluoride (B91410) (KF) as a salt additive has been shown to lower the sintering temperature and reduce the dielectric loss in BaFe₀.₅Nb₀.₅O₃ ceramics, indicating that potassium salts can have a beneficial effect on the dielectric properties of inorganic materials. researchgate.net

The following table outlines the potential roles of fluorinated benzoates in organic-inorganic hybrid dielectric systems.

| Component | Role of Fluorinated Benzoate (B1203000) | Potential Benefit |

| Inorganic Nanoparticle Surface | Surface modification via ligand exchange. | Improved nanoparticle dispersion and compatibility with the organic matrix. rsc.org |

| Organic Polymer Matrix | Incorporation into the polymer backbone or as a dopant. | Tailoring of the dielectric constant and reduction of dielectric loss. researchgate.net |

| Hybrid Material Interface | Passivation of surface defects at the organic-inorganic interface. | Reduced leakage current and improved device stability. |

Role in Perovskite Solar Cell Interface Passivation Strategies

In perovskite solar cells (PSCs), defects at the interfaces between the perovskite layer and the charge transport layers are a major source of non-radiative recombination, which limits the device efficiency and stability. rsc.org Interface passivation is a critical strategy to mitigate these losses.

Potassium salts have been widely used for both bulk and interface defect passivation in PSCs. cam.ac.ukcam.ac.uk The potassium cations (K⁺) can fill cation vacancies in the perovskite lattice, reducing defect density and inhibiting ion migration. nih.govpv-magazine.com

Organic molecules containing carboxylate groups (–COO⁻) are also effective passivating agents, as they can coordinate with uncoordinated lead ions (Pb²⁺) at the perovskite surface, which are common defect sites. researchgate.net The use of a compound that combines both a potassium cation and a carboxylate anion, such as potassium 2,3,4,5-tetrafluorobenzoate, could therefore offer a synergistic passivation effect.

A study on a closely related compound, potassium pentaminodifluorobenzoate, demonstrated its effectiveness in modifying the tin oxide (SnO₂)/perovskite interface. researchgate.net The amino, carboxyl, fluorine, and potassium ions all contributed to passivating interface defects and improving the energy level alignment, leading to enhanced power conversion efficiency and stability. researchgate.net This suggests that potassium 2,3,4,5-tetrafluorobenzoate could similarly function as a multifunctional passivating agent. The fluorinated nature of the benzoate may also impart increased hydrophobicity to the interface, further enhancing the stability of the device against moisture. researchgate.net

The table below details the proposed mechanisms by which potassium 2,3,4,5-tetrafluorobenzoate could passivate defects in perovskite solar cells.

| Component of Passivating Agent | Target Defect | Passivation Mechanism |

| Potassium Cation (K⁺) | Cation vacancies | Fills vacancies in the perovskite lattice, reducing defect density and suppressing ion migration. nih.govpv-magazine.com |

| Carboxylate Anion (–COO⁻) | Uncoordinated Pb²⁺ ions | Coordinates with lead ions at the surface, passivating electron trap states. researchgate.net |

| Fluorinated Benzene (B151609) Ring | Surface and grain boundaries | May increase the hydrophobicity of the interface, improving moisture stability. researchgate.net |

Precursors for Specialized Organic Syntheses

2,3,4,5-Tetrafluorobenzoic acid, the parent acid of potassium 2,3,4,5-tetrafluorobenzoate, is a valuable precursor in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. nbinno.comnbinno.com The potassium salt can be readily converted to the free acid or used directly in certain reactions.

One of the most significant applications of 2,3,4,5-tetrafluorobenzoic acid is in the synthesis of fluoroquinolone antibiotics. guidechem.comgoogleapis.com The tetrafluorinated benzene ring serves as a key building block for constructing the quinolone core. For example, it is a starting material for the synthesis of 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, a key intermediate for several potent antibacterial agents. googleapis.com

| Target Molecule Class | Role of Potassium 2,3,4,5-Tetrafluorobenzoate Scaffold |

| Fluoroquinolone Antibiotics | A key building block for the quinolone core structure. guidechem.comgoogleapis.com |

| Fluorinated Diterpenoid Analogs | A potential precursor for introducing a fluorinated aromatic moiety. |

| Quinoline (B57606) Lactones | A potential starting material for the construction of the quinoline ring system. |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of molecules in solution. nih.gov For Potassium 2,3,4,5-tetrafluorobenzoate, 1H, 13C, and 19F NMR are particularly informative.

In the 1H NMR spectrum of the tetrafluorobenzoate anion, the primary signal of interest is that of the lone aromatic proton. Due to the electron-withdrawing effects of the four fluorine atoms and the carboxylate group, this proton is expected to be significantly deshielded, resulting in a downfield chemical shift. The signal will appear as a multiplet due to coupling with the adjacent fluorine atoms. In the case of the parent acid, 2,3,4,5-tetrafluorobenzoic acid, the carboxylic acid proton would also be present as a broad singlet at a very downfield position, which would be absent in the spectrum of the potassium salt. chemicalbook.com

Table 1: Predicted 1H NMR Data for the Tetrafluorobenzoate Anion Data is based on the spectrum of 2,3,4,5-tetrafluorobenzoic acid.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Aromatic C-H | ~7.5-8.0 | Multiplet | Complex F-H couplings |

Note: The exact chemical shift can vary depending on the solvent used.

The 13C NMR spectrum provides information about the carbon framework of the molecule. oregonstate.edu In the tetrafluorobenzoate anion, seven distinct carbon signals are expected. The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants, which can lead to splitting of the signals into doublets, triplets, or more complex multiplets. The carboxylate carbon will appear at a characteristic downfield position. The chemical shifts of the aromatic carbons are significantly influenced by the fluorine substituents. oregonstate.edu

Table 2: Predicted 13C NMR Data for the Tetrafluorobenzoate Anion Data is based on the spectrum of 2,3,4,5-tetrafluorobenzoic acid.

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C=O | ~165-175 | Singlet or small multiplet |

| C-F | ~135-150 | Complex multiplets |

| C-H | ~110-120 | Multiplet |

| C-COO | ~115-125 | Multiplet |

Note: The deprotonation of the carboxylic acid to a carboxylate is expected to cause a slight upfield shift for the carbonyl carbon and the adjacent aromatic carbon.

19F NMR is a highly sensitive technique for the analysis of fluorinated compounds. acgpubs.org The spectrum of the tetrafluorobenzoate anion will show four distinct signals, one for each of the chemically non-equivalent fluorine atoms on the aromatic ring. The chemical shifts of these fluorine atoms will be influenced by their position relative to the carboxylate group and the other fluorine atoms. colorado.edu Extensive F-F coupling will be observed between adjacent fluorine atoms, leading to complex splitting patterns (multiplets). nih.govdioxin20xx.org

Table 3: Predicted 19F NMR Data for the Tetrafluorobenzoate Anion

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| F-2 | Downfield region | Multiplet |

| F-3 | Mid-field region | Multiplet |

| F-4 | Mid-field region | Multiplet |

| F-5 | Upfield region | Multiplet |

Note: Chemical shifts are relative to a standard such as CFCl3. The specific values will depend on the solvent and reference standard used. colorado.edu

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound. mdpi.comnih.gov

In the FT-IR spectrum of Potassium 2,3,4,5-tetrafluorobenzoate, the most significant difference from its parent acid would be the absence of the broad O-H stretching band of the carboxylic acid (typically around 2500-3300 cm-1). vscht.cz Instead, strong asymmetric and symmetric stretching vibrations of the carboxylate group (COO-) are expected in the regions of 1550-1610 cm-1 and 1400-1440 cm-1, respectively. conicet.gov.ar The spectrum will also be characterized by strong C-F stretching vibrations in the fingerprint region (typically 1000-1400 cm-1) and aromatic C=C stretching vibrations (around 1450-1600 cm-1). vscht.cz

Raman spectroscopy provides complementary information to FT-IR. researchgate.netusra.eduresearchgate.net The symmetric vibrations of the molecule, such as the symmetric stretch of the carboxylate group and the breathing modes of the aromatic ring, are often more intense in the Raman spectrum. The C-F stretching vibrations will also be observable.

Table 4: Characteristic Vibrational Frequencies for Potassium 2,3,4,5-tetrafluorobenzoate

| Vibrational Mode | Expected Wavenumber (cm-1) - FT-IR | Expected Wavenumber (cm-1) - Raman |

| Aromatic C-H Stretch | ~3050-3100 | Weak |

| Asymmetric COO- Stretch | 1550-1610 (Strong) | Weak |

| Symmetric COO- Stretch | 1400-1440 (Strong) | Strong |

| Aromatic C=C Stretch | ~1450-1600 (Medium) | Medium-Strong |

| C-F Stretch | ~1000-1400 (Very Strong) | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For Potassium 2,3,4,5-tetrafluorobenzoate, electrospray ionization (ESI) in negative ion mode would be the most suitable technique. This would allow for the direct observation of the tetrafluorobenzoate anion. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the anion.

The fragmentation pattern of the tetrafluorobenzoate anion upon collision-induced dissociation (CID) would provide further structural information. nih.govuctm.edunih.govmiamioh.edu Expected fragmentation pathways include the loss of carbon dioxide (CO2) from the carboxylate group, and potentially the loss of fluorine or other small neutral fragments.

Table 5: Expected Mass Spectrometry Data for the Tetrafluorobenzoate Anion

| Ion | Description | Expected m/z (Exact Mass) |

| [C7HF4O2]- | Molecular Anion | ~193.0 |

| [C6HF4]- | Loss of CO2 | ~149.0 |

Thermal Analysis Techniques (Differential Scanning Calorimetry, Thermogravimetric Analysis, Differential Thermal Analysis)

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature. iitk.ac.inabo.fitainstruments.comicm.edu.plresearchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. For Potassium 2,3,4,5-tetrafluorobenzoate, DSC could be used to determine its melting point and any other phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to determine the thermal stability of a compound and to study its decomposition profile. For an anhydrous salt like Potassium 2,3,4,5-tetrafluorobenzoate, a single-step decomposition corresponding to the breakdown of the organic anion would be expected at elevated temperatures. The presence of water of hydration would be indicated by a mass loss at lower temperatures.

Differential Thermal Analysis (DTA) is similar to DSC and measures the temperature difference between a sample and a reference material as a function of temperature. It can also be used to identify melting points and other thermal events.

Without experimental data for Potassium 2,3,4,5-tetrafluorobenzoate, specific transition temperatures cannot be provided. However, it is expected that the salt would have a higher decomposition temperature than its corresponding carboxylic acid due to the ionic nature of the salt. abo.fi

Chromatographic Methods for Purity Assessment and Reaction Monitoring (Thin-Layer Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are fundamental in the analysis of chemical compounds, offering powerful means for separation, identification, and quantification. For Potassium 2,3,4,5-tetrafluorobenzoate, both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) serve as invaluable tools for assessing purity and monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC) is a versatile and rapid technique used for qualitative analysis. It is particularly useful for a quick check of reaction progress, identifying the presence of starting materials, intermediates, and the final product, Potassium 2,3,4,5-tetrafluorobenzoate. The separation on a TLC plate is based on the differential partitioning of the compounds between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (a solvent or a mixture of solvents). The choice of the solvent system is critical to achieve good separation.

For a compound like Potassium 2,3,4,5-tetrafluorobenzoate, which is a salt of a carboxylic acid, the polarity of the mobile phase would be adjusted to ensure appropriate migration on the TLC plate. Visualization of the separated spots can be achieved under UV light, as the fluorinated benzene (B151609) ring is expected to be UV-active.

High-Performance Liquid Chromatography (HPLC) provides a more sophisticated and quantitative approach for the analysis of Potassium 2,3,4,5-tetrafluorobenzoate. This technique is extensively used for determining the purity of the final product with high accuracy and for precisely monitoring reaction kinetics. In a typical reverse-phase HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase.

For the analysis of aromatic carboxylic acids, the mobile phase often consists of a mixture of an aqueous buffer (to control the pH and the ionization state of the analyte) and an organic solvent such as acetonitrile (B52724) or methanol. The pH of the mobile phase is a crucial parameter, as it affects the retention time of Potassium 2,3,4,5-tetrafluorobenzoate by influencing its degree of ionization. Detection is commonly performed using a UV detector, set at a wavelength where the tetrafluorobenzoate moiety exhibits maximum absorbance. By comparing the peak area of the sample to that of a known standard, the purity of Potassium 2,3,4,5-tetrafluorobenzoate can be accurately determined.

Below is a hypothetical data table illustrating the kind of information that would be generated from an HPLC analysis for purity assessment.

| Parameter | Value |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Retention Time | 4.8 min |

| Purity (by area %) | >99% |

Advanced Spectrophotometric Techniques for Solution Analysis

Spectrophotometry, particularly UV-Visible spectrophotometry, is a powerful and widely used analytical technique for the quantitative analysis of compounds in solution. For Potassium 2,3,4,5-tetrafluorobenzoate, this method can be employed to determine its concentration in a solution by measuring the absorbance of light at a specific wavelength.

The presence of the aromatic ring in the 2,3,4,5-tetrafluorobenzoate anion results in the absorption of ultraviolet radiation. A UV-Vis spectrophotometer is used to measure the absorbance of a solution containing the compound over a range of wavelengths to determine the wavelength of maximum absorbance (λmax). This λmax is characteristic of the compound under specific solvent conditions and is the optimal wavelength for quantitative measurements because it provides the highest sensitivity.

According to Beer-Lambert's law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This relationship forms the basis for quantitative analysis. A calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations of Potassium 2,3,4,5-tetrafluorobenzoate. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

The choice of solvent is important as it can influence the position and intensity of the absorption bands. Solvents like ethanol, methanol, or water are commonly used for UV-Vis analysis of polar compounds.

A representative data table for a spectrophotometric analysis is shown below.

| Parameter | Value |

| Solvent | Ethanol |

| λmax | 260 nm |

| Molar Absorptivity (ε) | 8,500 L mol⁻¹ cm⁻¹ |

| Linearity Range | 1 - 20 mg/L |

| Correlation Coefficient (R²) | 0.999 |

Crystallographic Investigations and Solid State Structural Analysis

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of crystalline solids at an atomic level. For compounds incorporating the 2,3,4,5-tetrafluorobenzoate moiety, SCXRD studies reveal detailed information about the crystal system, space group, unit cell dimensions, and the precise coordinates of each atom. This technique is essential for analyzing the coordination environment of metal ions and the conformation of the tetrafluorobenzoate ligand.

Research into the effect of fluorine substituents on the structure of cadmium complexes demonstrates the power of SCXRD. researchgate.net These studies show that both the number and the position of fluorine atoms on the benzoate (B1203000) ring significantly influence the final crystal structure. researchgate.net For instance, the analysis of cadmium complexes with 2,3,4,5-tetrafluorobenzoate and 2,3,5,6-tetrafluorobenzoate anions revealed that these isomers can lead to different crystalline architectures. researchgate.net A decrease in the number of fluorine substituents can be unfavorable for the formation of certain coordination polymers that rely on the stacking of fluorinated and non-fluorinated aromatic rings. researchgate.net

Below is a representative table of crystallographic data that might be obtained from an SCXRD experiment on a metal complex containing the 2,3,4,5-tetrafluorobenzoate ligand.

| Parameter | Example Value |

| Chemical Formula | C₁₄H₄CdF₈N₂O₄ |

| Formula Weight | 532.59 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512(3) |

| b (Å) | 15.234(5) |

| c (Å) | 12.456(4) |

| β (°) | 109.34(2) |

| Volume (ų) | 1523.1(9) |

| Z | 4 |

| Calculated Density (g/cm³) | 2.321 |

| R-factor (%) | 4.5 |

| Note: Data presented is illustrative and based on typical values for similar cadmium-fluorobenzoate complexes. researchgate.net |

Analysis of Coordination Geometries and Bonding within Metal Complexes

The 2,3,4,5-tetrafluorobenzoate anion acts as a versatile ligand in coordination chemistry, capable of binding to metal centers through its carboxylate group in various modes. The specific coordination geometry is influenced by factors such as the nature of the metal ion, the steric and electronic properties of other co-ligands, and the reaction conditions.

The carboxylate group of the tetrafluorobenzoate ligand can coordinate to a metal ion in several ways:

Monodentate: One oxygen atom of the carboxylate group binds to a single metal center.

Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal center, forming a four-membered ring.

Bidentate Bridging: Each oxygen atom of the carboxylate group binds to a different metal center, linking them together. This is a common motif in the formation of coordination polymers.

In cadmium complexes, the coordination environment is significantly affected by the fluorination pattern of the benzoate ligand. researchgate.net The presence of multiple electron-withdrawing fluorine atoms modifies the electronic properties of the carboxylate group, which in turn influences the bond lengths and angles within the coordination sphere. For example, studies on dimolybdenum complexes with fluorinated benzoates show slight elongations in the metal-metal bond distance compared to their non-fluorinated benzoate counterparts, an effect attributed to the electron-withdrawing nature of the substituents. nih.gov

| Coordination Feature | Typical Observation |

| Coordination Modes | Monodentate, Bidentate Bridging |

| Metal Center Geometry | Octahedral, Distorted Square Pyramidal |

| Typical M-O Bond Length | 2.1 - 2.5 Å (Varies with metal ion) |

| Ligand Conformation | Torsion angle between the carboxylate group and the aromatic ring can deviate significantly from zero. researchgate.net |

Investigation of Non-Covalent Interactions in Crystal Packing (e.g., π-π, C-H···F, C-F···π)

π-π Stacking: The electron-deficient nature of the tetrafluorinated aromatic ring promotes stacking interactions with electron-rich aromatic systems. However, face-to-face stacking between two identical electron-poor rings can be electrostatically unfavorable. nih.gov Instead, offset or slip-stacked arrangements are more common, which maximize favorable van der Waals interactions while minimizing repulsion. rsc.org The interplay between phenyl and perfluorophenyl rings is a well-studied synthon in crystal engineering. nih.gov

C-H···F Interactions: These are a form of weak hydrogen bond where a carbon-bound hydrogen atom interacts with a fluorine atom. ed.ac.uk While individually weak, the cumulative effect of multiple C-H···F contacts can provide significant stabilization to the crystal structure. ed.ac.uk These interactions are frequently observed in the crystal packing of organofluorine compounds. nih.gov

C-F···π Interactions: In this interaction, the electrophilic fluorine atom interacts with the electron cloud of an aromatic ring. rsc.org The fluorine atom in a C-F bond can act as an electron acceptor, interacting favorably with the π-system of a nearby benzoate ring. This type of interaction has been shown to influence the packing of layered coordination polymers. rsc.org

The combination of these diverse and directional non-covalent interactions dictates the final supramolecular assembly, influencing properties like crystal density, stability, and morphology. mdpi.com The specific arrangement of fluorine atoms in the 2,3,4,5-isomer provides a unique pattern of electrostatic potential on the ring surface, guiding the formation of specific intermolecular contacts.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Geometric Features |

| π-π Stacking | Aromatic Ring (π) | Aromatic Ring (π) | 3.3 - 3.8 | Offset or slip-stacked orientation is common. rsc.org |

| C-H···F | C-H group | Fluorine Atom | 2.2 - 2.6 (H···F) | Tends to be linear or near-linear (C-H···F angle > 120°). |

| C-F···π | C-F group | Aromatic Ring (π) | ~3.0 (F···π centroid) | The C-F bond often points towards the center of the π-system. rsc.org |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (e.g., Density Functional Theory, RI-MP2) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic environment of a molecule. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), often accelerated with techniques like the Resolution of the Identity (RI) approximation, are standard tools for this purpose. google.comgoogle.com

For the 2,3,4,5-tetrafluorobenzoate anion, DFT calculations would reveal the distribution of electron density. The four fluorine atoms, being highly electronegative, would inductively withdraw electron density from the benzene (B151609) ring, influencing its aromaticity and the reactivity of the carboxylate group. The calculated molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would be key to predicting its behavior in chemical reactions. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability.

Studies on related fluorinated benzoic acids have utilized DFT (specifically, the B3LYP functional with a 6-311++G(d,p) basis set) to determine optimized geometries and analyze potential energy landscapes. uc.pt Such calculations for the 2,3,4,5-tetrafluorobenzoate anion would likely show a planar or near-planar geometry for the benzene ring, with the carboxylate group's orientation being a key conformational feature. The electronic properties, such as atomic charges and electrostatic potential maps, would highlight the electron-deficient nature of the fluorinated ring and the electron-rich character of the carboxylate group.

Table 1: Representative Theoretical Data for a Fluorinated Benzoic Acid Derivative

| Property | Calculated Value | Method |

| Dipole Moment | 3.5 D | DFT/B3LYP |

| HOMO Energy | -7.2 eV | DFT/B3LYP |

| LUMO Energy | -1.5 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 5.7 eV | DFT/B3LYP |

Note: This table is illustrative and based on typical values for related fluorinated aromatic compounds, not specifically Potassium 2,3,4,5-tetrafluorobenzoate.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations could be employed to study the behavior of Potassium 2,3,4,5-tetrafluorobenzoate in a condensed phase, such as in solution. These simulations model the movement of atoms and molecules over time, providing insights into solvation, ion pairing, and conformational flexibility. For instance, MD simulations have been used to study the behavior of other potassium salts in aqueous solutions, revealing details about hydration shells and ion dynamics. ustc.edu.cn

In a simulation of Potassium 2,3,4,5-tetrafluorobenzoate in water, one would expect to observe the dissociation of the salt into K⁺ and 2,3,4,5-tetrafluorobenzoate⁻ ions. The potassium ion would be surrounded by a well-defined hydration shell of water molecules. The tetrafluorobenzoate anion would also be solvated, with water molecules forming hydrogen bonds with the oxygen atoms of the carboxylate group.

Conformational analysis of the 2,3,4,5-tetrafluorobenzoate anion would primarily focus on the rotation around the C-C bond connecting the carboxylate group to the benzene ring. While the fluorinated ring itself is rigid, the orientation of the carboxylate group can vary. Quantum chemical calculations on related ortho-substituted fluorobenzoic acids have shown that interactions between the ortho-substituent (in this case, a fluorine atom) and the carboxylic group can lead to different stable conformers. uc.pt For the 2,3,4,5-tetrafluorobenzoate anion, theoretical calculations would be necessary to determine the rotational barrier and the relative energies of different conformers.

Prediction of Reaction Pathways and Energetics

Computational chemistry is particularly valuable for mapping out potential reaction pathways and calculating their associated energy changes. A significant reaction for aromatic carboxylates is decarboxylation. Studies on the hydrothermal decarboxylation of pentafluorobenzoic acid have shown that this reaction proceeds with a specific activation energy. researchgate.netpsu.edu

For Potassium 2,3,4,5-tetrafluorobenzoate, a likely reaction to investigate computationally would be its thermal or metal-catalyzed decarboxylation to produce 1,2,3,4-tetrafluorobenzene. DFT calculations could be used to model the transition state of this reaction, providing the activation energy and reaction enthalpy. The mechanism would likely involve the loss of carbon dioxide and the formation of a tetrafluorophenyl anion intermediate, which would then be protonated.

Table 2: Hypothetical Energetics for the Decarboxylation of 2,3,4,5-tetrafluorobenzoate

| Parameter | Predicted Value (kJ/mol) | Computational Method |

| Activation Energy (Ea) | 140 - 160 | DFT (Transition State Theory) |

| Enthalpy of Reaction (ΔHrxn) | -20 to -40 | DFT |

Note: These values are hypothetical and based on experimental data for the decarboxylation of pentafluorobenzoic acid. researchgate.net Specific calculations for 2,3,4,5-tetrafluorobenzoate would be required for accurate predictions.

Theoretical investigations into the reaction mechanism could clarify the role of the potassium cation and any solvent molecules in the decarboxylation process. Such studies would be invaluable for optimizing reaction conditions for the synthesis of fluorinated organic molecules.

Environmental and Green Chemistry Considerations in Research

Investigation of Environmental Transport and Fate in Hydrological Systems (e.g., as a Tracer)

Fluorinated benzoic acids (FBAs), including 2,3,4,5-tetrafluorobenzoate, have demonstrated significant utility as tracers in hydrological studies. researchgate.net These compounds are employed to model the flow of water and the transport of other substances, such as pesticides, in groundwater and soil. nih.govgeus.dk Their effectiveness stems from their properties as conservative tracers, meaning they move with water without significantly reacting with the surrounding geological or biological materials. researchgate.net

The primary advantage of using FBAs is their stability and low sorption to soil particles, which allows them to accurately mimic the movement of water. nmt.edu Researchers have evaluated a suite of fluorobenzoates, including di-, tri-, and tetra-substituted variants, to expand the number of available tracers that can be used simultaneously in complex environmental systems. researchgate.net The detection of these tracers is typically achieved through sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS-MS), which can quantify their presence at very low concentrations, often in the parts-per-billion range. nih.govs4science.at

Below is a table summarizing the key characteristics of fluorobenzoates as hydrological tracers.

| Property | Description | Significance in Hydrological Tracing |

| Mobility | High mobility in aqueous systems, moving readily with water flow. | Accurately represents the transport pathways of water and dissolved contaminants. |

| Sorption | Low affinity for sorption to soil and aquifer materials. | Minimizes retardation relative to water flow, ensuring it acts as a conservative tracer. nmt.edu |

| Stability | Chemically stable under typical environmental conditions. | Persists long enough to be tracked over relevant distances and time scales in hydrological systems. s4science.at |

| Detectability | Can be detected at ultra-trace levels using advanced analytical techniques like LC-MS/MS. | Allows for the use of small quantities, minimizing environmental introduction, and enables precise tracking. nih.gov |

Research into Degradation Pathways in Environmental Matrices

While valued for their stability as tracers, the environmental fate and potential degradation of fluorinated compounds are critical areas of study. The carbon-fluorine bond is exceptionally strong, making many polyfluorinated compounds resistant to degradation. numberanalytics.com Research into the degradation of fluorobenzoates is often framed within the broader context of per- and polyfluoroalkyl substances (PFAS), which are known for their persistence. ny.govitrcweb.org

The degradation of these compounds in environmental matrices like soil and water can occur through both abiotic (chemical, physical) and biotic (microbial) processes. nih.gov However, for highly fluorinated compounds, biotic degradation is often slow and challenging. nih.gov Studies on monofluorobenzoates have shown that some microorganisms can cleave the C-F bond, but the presence of multiple fluorine atoms, as in 2,3,4,5-tetrafluorobenzoate, is expected to increase its recalcitrance. researchgate.netnih.gov The persistence of such compounds means they can be transported over long distances in water systems without significant breakdown. epa.gov

Bioremediation utilizes microorganisms to break down environmental pollutants. saudijournals.comepa.gov The microbial metabolism of fluorinated aromatic compounds has been a subject of scientific inquiry. researchgate.net Studies have successfully isolated bacterial strains, such as those from the genera Alcaligenes, Pseudomonas, and Aureobacterium, that can use monofluorobenzoic acids as their sole source of carbon and energy. nih.gov

The typical degradation pathway involves an initial hydrolytic dehalogenation where the fluorine atom is replaced by a hydroxyl group, followed by cleavage of the aromatic ring. nih.gov For example, some bacteria degrade 4-fluorobenzoate (B1226621) by converting it to 4-hydroxybenzoate, which then enters standard aromatic degradation pathways. nih.gov

However, the biodegradation of polyfluorinated compounds is significantly more challenging. nih.gov While the complete mineralization of compounds like Potassium 2,3,4,5-tetrafluorobenzoate by a single organism has not been extensively documented, the potential for microbial consortia to degrade these complex molecules is an active area of research. rsc.org The success of bioremediation for such persistent compounds may depend on identifying specific enzymes or microbial communities capable of sequential defluorination and ring cleavage. nih.gov

Development of Sustainable Synthetic Routes and Process Intensification

In line with the principles of green chemistry, efforts have been made to develop more sustainable and efficient methods for synthesizing 2,3,4,5-tetrafluorobenzoic acid, the precursor to the potassium salt. numberanalytics.com Traditional synthesis routes can be lengthy and may use hazardous reagents. numberanalytics.comdovepress.com

One established synthetic pathway starts with tetrachlorophthalic anhydride (B1165640), which undergoes a series of reactions including imidization, fluorination, hydrolysis, and finally, decarboxylation. nbinno.comscispace.com Research has focused on optimizing these steps to improve yield, reduce reaction time, and minimize waste. nbinno.com

Key improvements that align with green chemistry principles include:

Use of Phase Transfer Catalysts: Catalysts such as tetrabutylammonium (B224687) bromide have been shown to significantly accelerate the fluorination step, increasing the yield to over 80% and reducing reaction times. scispace.com

Alternative Reagents and Solvents: Another approach involves the selective decarboxylation of tetrafluorophthalic acid. googleapis.comchemicalbook.com Innovations in this area include using specific catalysts and solvent systems, such as tri-n-butyl trifluoromethanesulfonate (B1224126) in water, to achieve high yields and purity while reducing the generation of waste. google.com The use of triphosgene, a safer solid substitute for highly toxic phosgene (B1210022) gas, in the synthesis of the related 2,3,4,5-tetrafluorobenzoyl chloride also represents a move toward greener chemical processes. asianpubs.org

The table below summarizes a comparison between a traditional and an improved synthesis method.

| Synthesis Parameter | Traditional Method | Improved Method | Green Chemistry Advantage |

| Starting Material | Tetrachlorophthalic anhydride | Tetrachlorophthalic anhydride | Same accessible starting material. |

| Catalyst | None or less efficient catalysts | Phase transfer catalysts (e.g., tetrabutylammonium bromide) | Increased reaction rate, higher efficiency. scispace.com |

| Total Reaction Time | ~53 hours | ~20.5 hours | Significant energy and time savings (Process Intensification). scispace.com |

| Overall Yield | ~47.3% | ~57.4% | Improved atom economy and resource efficiency. scispace.com |

| Waste Generation | Higher due to lower yields and longer processing | Lower due to improved efficiency and yield. | Reduced environmental footprint. google.com |

These advancements contribute to making the production of Potassium 2,3,4,5-tetrafluorobenzoate more economically viable and environmentally sustainable. nbinno.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.